1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a unique molecular structure incorporating a benzyl group, a cyclopropyl moiety, and a pyrrolidin-2-one ring. This compound belongs to the class of 1,2,4-oxadiazole derivatives, which have garnered attention for their diverse biological activities and potential applications in pharmaceuticals. The compound is characterized by its molecular formula and its CAS number is 1172521-83-3.
The classification of this compound falls under the category of heterocyclic compounds, specifically oxadiazoles. Oxadiazoles are known for their significant role in medicinal chemistry due to their ability to interact with various biological targets. The specific structure of 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one suggests potential applications in drug development, particularly in targeting infectious diseases and cancer .
The synthesis of 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves several key steps:
The molecular structure of 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be represented as follows:
This structure includes:
The presence of these functional groups contributes to the compound's biological activity and stability.
1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions:
The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs based on the specific reagents used.
The mechanism of action for 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific biological targets:
The physical properties of 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one include:
The chemical properties include:
These properties influence its formulation for pharmaceutical applications.
The compound has potential applications in various scientific fields:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, accounting for over 90% of clinically used drugs due to their structural diversity and tailored bioactivity [8]. These ring systems—containing nitrogen, oxygen, or sulfur heteroatoms—enable precise interactions with biological targets through hydrogen bonding, dipole moments, and hydrophobic effects [3]. Five-membered heterocycles like 1,2,4-oxadiazoles exemplify this versatility, serving as bioisosteres for labile ester and amide functionalities while enhancing metabolic stability and target affinity [6]. The integration of specialized moieties such as cyclopropyl groups and pyrrolidinone rings further refines pharmacological profiles, enabling optimization of drug-like properties including membrane permeability, solubility, and three-dimensional binding complementarity [5] [7]. This section explores the strategic significance of these components within the context of 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, a compound embodying contemporary heterocyclic design principles.
1,2,4-Oxadiazoles have emerged as privileged scaffolds in medicinal chemistry due to their balanced physicochemical properties and broad therapeutic applicability. Characterized by a five-membered ring comprising one oxygen and two nitrogen atoms, these heterocycles function as hydrolytically stable bioisosteres for esters and carboxamides, mitigating metabolic liabilities while preserving hydrogen-bonding capacity [6]. Their modular synthesis—typically via cyclization of amidoximes with carboxylic acid derivatives—supports rapid diversification, enabling efficient structure-activity relationship (SAR) exploration [6].
Table 1: Therapeutic Applications of 1,2,4-Oxadiazole-Based Drugs
Compound | Therapeutic Use | Biological Target | FDA Approval Year |
---|---|---|---|
Oxolamine | Cough suppressant | Airway sensory nerves | 1960s |
Prenoxdiazine | Antitussive | Pulmonary stretch receptors | 1970s |
Ataluren | Duchenne muscular dystrophy | Ribosomal read-through of nonsense mutations | 2014 (Conditional) |
Pleconaril | Antiviral (Picornavirus) | Viral capsid | 2002 |
Fasiplon | Anxiolytic | GABA_A receptor | 1990s (Europe) |
The 1,2,4-oxadiazole ring enhances pharmacokinetic profiles by:
Notably, natural 1,2,4-oxadiazoles like phidianidine A (isolated from the sea slug Phidiana militaris) demonstrate cytotoxic and receptor modulatory activities, validating their biological relevance [6]. Synthetic derivatives exhibit expansive therapeutic potential, including anticancer, antimicrobial, and central nervous system (CNS) applications, as evidenced by the clinical success of ataluren and fasipion [6].
The cyclopropyl and pyrrolidin-2-one motifs in 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one confer distinct advantages for molecular recognition and ADME (Absorption, Distribution, Metabolism, Excretion) optimization.
Cyclopropyl Group:
Pyrrolidin-2-one Scaffold:
Table 2: Bioactive Compounds Featuring Cyclopropyl and Pyrrolidinone Moieties
Compound Structure | Biological Activity | Key Structural Features |
---|---|---|
1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride [5] | Undisclosed (pharmacological probe) | Cyclopropyl-oxadiazole + N-linked azetidine-pyrrolidinone |
N-(1-benzylpiperidin-4-yl)-4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)thiophene-2-sulfonamide [4] | Antimicrobial lead | Cyclopropyl-oxadiazole + sulfonamide linker |
7,8-Dihydroxyisoflavone [2] | Antioxidant | Chromenone core (implicit lactam-like topology) |
The fusion of these moieties—as in the title compound—creates synergistic effects: The benzyl group enhances lipophilicity for membrane penetration, while the pyrrolidinone’s polarity prevents excessive hydrophobicity [5] [7]. This balance is critical for CNS penetration or oral bioavailability.
The medicinal exploitation of 1,2,4-oxadiazoles spans over a century, evolving from serendipitous discoveries to rational drug design. Key milestones include:
Table 3: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Era | Development | Clinical Impact |
---|---|---|
Pre-1960 | Discovery of oxadiazole synthesis | Foundation for medicinal chemistry exploration |
1960s–1980s | First-generation drugs (Oxolamine, Prenoxdiazine) | Non-opioid cough suppressants |
1990s–2000s | CNS-active agents (Fasiplon) and antivirals (Pleconaril) | Targeted neurological and infectious disease |
2010s–Present | Novel mechanisms (Ataluren) and natural product mimics (Phidianidines) | Treatment of genetic disorders and cancer |
Recent innovations leverage 1,2,4-oxadiazoles as:
CAS No.: 25679-93-0
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: